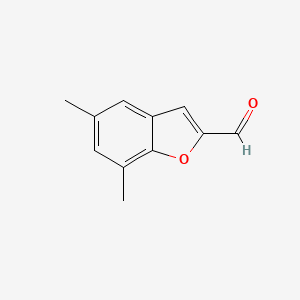

2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Description

BenchChem offers high-quality 2-Benzofurancarboxaldehyde, 5,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzofurancarboxaldehyde, 5,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQWIGNDNADOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(O2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 5,7-dimethyl and 3,5-dimethyl benzofuran isomers

Technical Whitepaper: Comparative Analysis of 3,5- and 5,7-Dimethylbenzofuran Isomers

Executive Summary

In the optimization of benzofuran-based pharmacophores, the precise regiochemistry of methyl substitution dictates not only the synthetic accessibility but also the metabolic stability and electronic profile of the final drug candidate. This guide analyzes the critical distinctions between 3,5-dimethylbenzofuran (3,5-DMBF) and 5,7-dimethylbenzofuran (5,7-DMBF) .

While both isomers share the formula

-

3,5-DMBF blocks the highly reactive C3 position, stabilizing the furan ring against oxidative metabolism and electrophilic attack.

-

5,7-DMBF retains the reactive furan functionality for downstream derivatization (e.g., C2-lithiation) while introducing significant steric bulk proximal to the heteroatom, influencing receptor binding kinetics.

Structural & Electronic Characterization

The benzofuran scaffold consists of a benzene ring fused to a furan ring. The numbering convention assigns the oxygen atom as position 1.

3,5-Dimethylbenzofuran

-

Substitution Pattern:

-

C3 (Furan Ring): Methyl substitution here is chemically significant. In unsubstituted benzofuran, C3 is the site of highest electron density (HOMO). Alkylation at C3 reduces the propensity for polymerization and blocks metabolic oxidation (e.g., by CYP450 enzymes) that typically occurs at the furan double bond.

-

C5 (Benzene Ring): A standard para-substitution relative to the bridgehead carbon (C4a), contributing to lipophilicity without imposing steric stress on the ether oxygen.

-

5,7-Dimethylbenzofuran

-

Substitution Pattern:

-

C5 (Benzene Ring): Identical to the 3,5-isomer.

-

C7 (Benzene Ring): This methyl group is ortho to the ether oxygen. This creates a "steric gate" around the oxygen lone pairs, which can modulate hydrogen bonding capacity and metal chelation (if the scaffold is used as a ligand).

-

C2/C3 (Furan Ring): Unsubstituted. This leaves the furan ring electronically active and available for standard electrophilic aromatic substitutions (EAS), such as Vilsmeier-Haack formylation or bromination at C2.

-

Comparative Data Table

| Feature | 3,5-Dimethylbenzofuran | 5,7-Dimethylbenzofuran |

| CAS Number | 10410-35-2 | 24410-52-6 |

| C3 Reactivity | Blocked (Sterically & electronically) | High (Available for EAS) |

| Metabolic Stability | Enhanced (Furan ring protected) | Moderate (Furan ring exposed) |

| Steric Bulk near Oxygen | Low | High (C7-Me ortho to Oxygen) |

| Key Synthetic Precursor | 4-Methylphenol (p-Cresol) | 2,4-Dimethylphenol |

| Predicted LogP | ~3.2 | ~3.4 (Slightly higher due to symmetry/packing) |

Synthetic Pathways & Methodologies

The synthesis of these isomers requires fundamentally different strategies due to the location of the methyl groups.

Synthesis of 5,7-Dimethylbenzofuran (The Rap-Stoermer Route)

This isomer is typically constructed from 2,4-dimethylphenol . The key challenge is forming the furan ring onto a pre-existing polysubstituted benzene.

-

Step 1: Formylation. 2,4-Dimethylphenol is converted to 3,5-dimethylsalicylaldehyde using the Duff reaction or Reimer-Tiemann reaction.

-

Step 2: Cyclization. The salicylaldehyde reacts with chloroacetone (or ethyl bromoacetate followed by reduction/dehydration) under basic conditions (Rap-Stoermer reaction) to yield the benzofuran.

Synthesis of 3,5-Dimethylbenzofuran (The Cyclodehydration Route)

This isomer requires the introduction of a carbon atom at the C3 position during ring closure.

-

Step 1: O-Alkylation. 4-Methylphenol is reacted with a propargyl halide or

-halo ketone (e.g., chloroacetone) to form an aryloxy ether. -

Step 2: Intramolecular Cyclization. Acid-catalyzed cyclization (e.g., using PPA or Lewis acids like

) effects ring closure. The methyl group from the ketone precursor ends up at C3.

Workflow Visualization

Figure 1: Comparative synthetic workflows. The 5,7-isomer requires ortho-formylation, whereas the 3,5-isomer relies on cyclization of a ketone precursor.

Detailed Experimental Protocol: 3,5-Dimethylbenzofuran Synthesis

Note: This protocol is adapted from standard acid-catalyzed cyclodehydration methodologies [1].

Objective: Synthesis of 3,5-DMBF via intramolecular condensation.

Reagents:

-

4-Methylphenol (10.8 g, 0.1 mol)

-

Chloroacetone (9.25 g, 0.1 mol)

-

Potassium Carbonate (

, anhydrous) -

Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

-

Ether Formation:

-

In a 250 mL round-bottom flask, dissolve 4-methylphenol in acetone (100 mL).

-

Add

(1.2 eq) and stir at room temperature for 30 minutes. -

Add chloroacetone (1.0 eq) dropwise. Reflux for 6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of phenol indicates completion.

-

Filter salts, evaporate solvent, and isolate the crude (4-methylphenoxy)acetone.

-

-

Cyclization:

-

Add the crude ether to a beaker containing PPA (50 g) pre-heated to 80°C.

-

Stir vigorously using a mechanical stirrer (viscosity is high). The reaction is exothermic; maintain temp <100°C.

-

After 2 hours, pour the dark reaction mixture onto crushed ice (200 g).

-

Extract with diethyl ether (3 x 50 mL).

-

-

Purification:

-

Wash organic layer with 10% NaOH (to remove unreacted phenol) and brine.

-

Dry over

and concentrate. -

Final Step: Distillation under reduced pressure (approx. 100-105°C at 15 mmHg) yields 3,5-dimethylbenzofuran as a colorless oil.

-

Spectroscopic Identification (NMR)

Distinguishing these isomers via

3,5-Dimethylbenzofuran

-

C2-H: Appears as a singlet (or fine doublet due to long-range coupling) around 7.3 - 7.4 ppm .

-

C3-Me: Appears as a doublet (allylic coupling with C2-H) around 2.2 ppm .

-

Absence: No signal for C3-H (typically ~6.7 ppm in unsubstituted benzofurans).

5,7-Dimethylbenzofuran

-

C2-H & C3-H: Appears as a characteristic pair of doublets (J ~ 2.2 Hz) at 7.5 ppm (C2) and 6.7 ppm (C3) .

-

C7-Me: The methyl group at C7 is often slightly deshielded due to the proximity of the oxygen, appearing around 2.4 - 2.5 ppm .

References

- Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984.

-

Donnelly, D. M. X.; Meegan, M. J. "Benzofurans." In Comprehensive Heterocyclic Chemistry II, Vol 2. Elsevier, 1996.

- Claisen, L. "Über die Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 1912. (Historical basis for allyl/aryl ether rearrangements leading to benzofurans).

-

PubChem Compound Summary: 3,5-Dimethylbenzofuran. National Center for Biotechnology Information.

-

PubChem Compound Summary: 5,7-Dimethylbenzofuran. National Center for Biotechnology Information.

Methodological & Application

Condensation reactions of 5,7-dimethyl-2-benzofurancarboxaldehyde with amines

Executive Summary

This technical guide details the optimized protocols for synthesizing Schiff bases (imines) derived from 5,7-dimethyl-2-benzofurancarboxaldehyde . Benzofuran derivatives are critical scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The condensation of the 2-carboxaldehyde moiety with various amines creates a versatile azomethine linker (-CH=N-), essential for structure-activity relationship (SAR) studies.

This document provides a self-validating workflow for researchers, emphasizing reaction kinetics, water management, and purification strategies to ensure high purity and yield.

Chemical Background & Reactivity Profile

The Electrophile: 5,7-Dimethyl-2-benzofurancarboxaldehyde

-

Structure: A fused benzene and furan ring system with a formyl group at the C2 position and methyl groups at C5 and C7.

-

Reactivity: The C2-formyl group is highly reactive due to the electron-withdrawing nature of the oxygen in the furan ring, which increases the electrophilicity of the carbonyl carbon. However, the 5,7-dimethyl substitution exerts a mild electron-donating inductive effect (+I), potentially stabilizing the molecule compared to the unsubstituted analog.

-

Solubility: Moderate in alcohols (EtOH, MeOH); high in chlorinated solvents (DCM, CHCl3).

The Nucleophile: Amines (R-NH₂)

-

Scope: Primary aromatic amines (anilines), aliphatic amines, and hydrazides.

-

Challenge: The reaction is an equilibrium process. Successful isolation requires driving the equilibrium forward by removing water (Le Chatelier's principle).

Reaction Mechanism

The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway. Acid catalysis is often required to activate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

DOT Diagram: Acid-Catalyzed Imine Formation

Figure 1: Step-wise mechanism of acid-catalyzed condensation between benzofuran aldehyde and amine.

Experimental Protocols

Protocol A: Standard Condensation with Aromatic Amines

Best for: Anilines, substituted aromatic amines.

Materials:

-

5,7-Dimethyl-2-benzofurancarboxaldehyde (1.0 equiv)

-

Aromatic Amine (1.0 - 1.1 equiv)

-

Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5,7-dimethyl-2-benzofurancarboxaldehyde in 10-15 mL of absolute ethanol. Slight warming may be required.

-

Addition: Add 1.0 mmol of the aromatic amine to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Note: Without acid, reaction rates with electron-deficient anilines will be sluggish.

-

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 3–6 hours.

-

Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher R_f) should disappear.

-

-

Isolation: Allow the reaction mixture to cool to room temperature. The Schiff base often precipitates upon cooling.

-

If no precipitate: Pour the mixture into crushed ice (50 g) and stir vigorously.

-

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/water or DMF/water if the compound is highly non-polar.

Protocol B: Condensation with Hydrazides (Hydrazone Formation)

Best for: Isonicotinic acid hydrazide (INH), benzhydrazides.

Procedure Modifications:

-

Solvent: Use Methanol (MeOH) for better solubility of hydrazides.

-

Time: Reaction is generally faster (1–3 hours).

-

Catalyst: Often proceeds without acid, but 1 drop of HCl can catalyze stubborn cases.

Workflow Visualization

DOT Diagram: Experimental Workflow

Figure 2: Decision tree and workflow for the synthesis and isolation of benzofuran Schiff bases.

Characterization & Validation

To validate the structure of the synthesized 5,7-dimethyl-2-benzofurancarboxaldehyde derivatives, look for these specific spectral signatures:

| Technique | Parameter | Expected Signal | Interpretation |

| FT-IR | C=N Stretch | 1600–1640 cm⁻¹ | Disappearance of C=O (1680 cm⁻¹) and appearance of imine band. |

| ¹H NMR | Azomethine Proton (-CH=N-) | δ 8.2 – 8.8 ppm (Singlet) | Diagnostic peak for Schiff base formation. |

| ¹H NMR | Benzofuran C3-H | δ 7.1 – 7.5 ppm | Characteristic singlet for the furan ring proton. |

| ¹H NMR | Methyl Groups (5,7-CH₃) | δ 2.3 – 2.5 ppm | Two distinct singlets or overlapping signals. |

| Mass Spec | Molecular Ion | [M+H]⁺ | Confirms molecular weight. |

Troubleshooting & Optimization (Expertise)

-

Problem: Low Yield / No Precipitation.

-

Cause: The equilibrium may favor the reactants, or the product is too soluble in ethanol.

-

Solution: Add a Dean-Stark trap (if using Toluene/Benzene) to physically remove water, or use molecular sieves (3Å or 4Å) in the reaction flask to absorb water and drive the reaction to completion.

-

-

Problem: Hydrolysis during workup.

-

Cause: Imines can be unstable in acidic aqueous environments.

-

Solution: Neutralize the mixture with a weak base (NaHCO₃) if pouring into water, and process quickly.

-

-

Problem: Starting Material remains.

-

Cause: Steric hindrance from the amine or insufficient activation.

-

Solution: Increase catalyst concentration or switch to a higher boiling solvent (e.g., n-Propanol) to increase reaction temperature.

-

References

-

Kirilmis, C., et al. "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry, 43.2 (2008): 300-308.

-

Khan, K. M., et al. "Synthesis and leishmanicidal activity of 2,3,4,5-tetrasubstituted furans and benzofurans." Journal of Heterocyclic Chemistry, 42.6 (2005): 1085-1093.

-

Aslam, M. A. S., et al. "Schiff bases: A short review of their antimicrobial activities." Journal of King Saud University - Science, 34.2 (2022).

-

General Protocol Validation: "Standard Operating Procedures for Schiff Base Synthesis." Organic Chemistry Portal.

Application Note: Oxidative Synthesis of 5,7-Dimethylbenzofuran-2-Carboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5,7-dimethylbenzofuran-2-carboxylic acid , a critical pharmacophore in medicinal chemistry (often associated with anti-arrhythmic and antimicrobial research).

While various synthetic routes exist (e.g., hydrolysis of esters derived from Rap-Stoermer condensation), this guide focuses on the oxidative conversion of 2-acetyl-5,7-dimethylbenzofuran. This route is selected for its high atom economy, the use of inexpensive reagents (sodium hypochlorite), and the avoidance of heavy metal oxidants (like KMnO₄ or CrO₃), making it suitable for green chemistry applications and scale-up.

Strategic Analysis & Retrosynthesis

Why Oxidation via Haloform Reaction?

The choice of the Haloform Reaction (oxidation of a methyl ketone to a carboxylic acid) is driven by three key factors:

-

Selectivity: Sodium hypochlorite (NaOCl) specifically targets the methyl ketone functionality without affecting the electron-rich benzofuran ring under controlled conditions.

-

Purification Efficiency: The product is a carboxylic acid, allowing for easy purification via acid-base extraction (dissolving in base, filtering impurities, precipitating with acid).

-

Precursor Availability: The precursor, 2-acetyl-5,7-dimethylbenzofuran, is readily synthesized from commercially available 3,5-dimethylsalicylaldehyde and chloroacetone.

Reaction Scheme

The transformation involves the exhaustive chlorination of the acetyl methyl group followed by nucleophilic acyl substitution by hydroxide.

Figure 1: Reaction scheme for the oxidative conversion of the acetyl precursor to the target carboxylic acid.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Conc. | Hazards |

| 2-Acetyl-5,7-dimethylbenzofuran | Substrate | >98% (HPLC) | Irritant |

| Sodium Hypochlorite (NaOCl) | Oxidant | 10-13% (active Cl) | Corrosive, Oxidizer |

| Sodium Hydroxide (NaOH) | Base | 10% aq. solution | Corrosive |

| 1,4-Dioxane | Solvent | ACS Grade | Flammable, Peroxide former |

| Sodium Bisulfite (NaHSO₃) | Quencher | Solid/Sat. Sol. | Irritant |

| Hydrochloric Acid (HCl) | Acidifier | 6M | Corrosive |

Step-by-Step Methodology

Step 1: Precursor Solubilization

-

In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, charge 10.0 g (53.1 mmol) of 2-acetyl-5,7-dimethylbenzofuran.

-

Add 60 mL of 1,4-Dioxane . Stir until fully dissolved.

-

Note: Dioxane is preferred over THF due to higher stability against chlorine radicals, though THF can be used if temperature is strictly controlled (<10°C).

-

Step 2: Oxidant Addition (The Haloform Reaction)

-

Cool the solution to 10–15°C using an ice-water bath. The reaction is exothermic.

-

Prepare the oxidant solution: Mix 150 mL of commercial bleach (NaOCl, ~10-13%) with 30 mL of 10% NaOH .

-

Add the oxidant solution dropwise via the addition funnel over 45–60 minutes .

-

Critical Control Point: Maintain internal temperature below 20°C during addition to prevent ring chlorination.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature .

-

Heat the mixture to 60°C and hold for 2–3 hours .

-

Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear, and a baseline spot (salt of the acid) should appear.

-

Step 3: Quenching & Workup

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of saturated Sodium Bisulfite (NaHSO₃) solution slowly to destroy excess hypochlorite.

-

Test: Use starch-iodide paper. If it turns blue, oxidant is still present. Add bisulfite until the paper remains white.

-

-

Evaporate the bulk of the Dioxane under reduced pressure (Rotavap).

-

Dilute the aqueous residue with 100 mL of water .

-

(Optional) Wash the aqueous basic layer with 50 mL of Diethyl Ether to remove any unreacted neutral organic impurities. Discard the ether layer.

Step 4: Isolation of the Acid

-

Acidify the aqueous phase carefully with 6M HCl to pH 1–2 .

-

Observation: A thick white to off-white precipitate will form immediately.

-

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 3 x 50 mL of cold water to remove inorganic salts (NaCl).

-

Dry the solid in a vacuum oven at 50°C overnight.

Step 5: Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or Acetic Acid .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals and wash with cold solvent.

-

Yield Expectation: 8.5 – 9.5 g (85–90%).

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Melting Point | Capillary | 238–240°C (Lit. value check required) |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% area |

| Identity | 1H-NMR (DMSO-d6) | δ 13.5 (br s, 1H, -COOH), 7.6 (s, 1H, H-3), 7.4 (s, 1H, H-4), 7.1 (s, 1H, H-6), 2.4 (s, 3H, CH3), 2.3 (s, 3H, CH3). |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

-

Issue: Low Yield.

-

Cause: Incomplete oxidation or loss of product during the ether wash (if pH was not sufficiently basic).

-

Solution: Ensure pH > 12 before ether wash. Increase reaction time at 60°C.

-

-

Issue: Colored Product (Yellow/Orange).

-

Cause: Chlorination of the aromatic ring (likely at position 4 or 6) due to high temperature during NaOCl addition.

-

Solution: Strictly control addition temperature < 20°C.

-

-

Issue: Incomplete Solubility.

-

Cause: Insufficient Dioxane.

-

Solution: Increase solvent volume or switch to Dioxane/Water (1:1) if solubility permits.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Haloform Reaction protocols).

-

Khan, M. et al. "Synthesis and Biological Evaluation of Some New Benzofuran Derivatives." Journal of Saudi Chemical Society, 2016 . (Context for benzofuran synthesis and biological relevance).

-

Lipshutz, B. H. "Oxidation of Ketones to Carboxylic Acids." Comprehensive Organic Synthesis, Vol 7. Elsevier, 1991 . (Mechanistic grounding for oxidative cleavage).

-

PubChem Compound Summary. "5,7-Dimethylbenzofuran-2-carboxylic acid." (Verification of chemical entity).

Application Note: High-Yield Synthesis and Evaluation of 5,7-Dimethylbenzofuran Antimicrobial Agents

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. This application note details the optimized synthesis of 5,7-dimethylbenzofuran-2-carbohydrazide derivatives , a subclass selected for its enhanced lipophilicity and metabolic stability compared to unsubstituted analogs.

We provide a validated, three-stage synthetic workflow transforming 2,4-dimethylphenol into a library of antimicrobial agents. Critical focus is placed on the Pechmann-Duisberg cyclization variant and subsequent hydrazone formation, which introduces the azomethine (-N=CH-) pharmacophore essential for DNA gyrase inhibition in bacterial targets.

Scientific Rationale & Mechanism

The 5,7-Dimethyl Advantage

While the benzofuran core mimics the structure of purine bases, allowing for DNA intercalation, the addition of methyl groups at positions 5 and 7 serves two specific functions:

-

Lipophilicity Modulation: Increases

, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative bacteria (E. coli). -

Steric Hindrance: The 7-methyl group protects the furan oxygen from rapid metabolic oxidation, extending the half-life of the pharmacophore in vivo.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of the phenolic precursor to the active antimicrobial hydrazone.

Figure 1: Step-wise synthetic pathway for 5,7-dimethylbenzofuran derivatives.

Experimental Protocols

Phase 1: Precursor Synthesis (Formylation)

Objective: Synthesis of 2-hydroxy-3,5-dimethylbenzaldehyde. Reaction Type: Duff Reaction.

Reagents:

-

2,4-Dimethylphenol (12.2 g, 0.1 mol)

-

Hexamethylenetetramine (HMTA) (14.0 g, 0.1 mol)

-

Trifluoroacetic acid (TFA) (150 mL)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.

-

Addition: Dissolve 2,4-dimethylphenol in TFA. Add HMTA in small portions to prevent excessive exotherm.

-

Reaction: Heat the mixture to mild reflux (approx. 70°C) for 12 hours. The solution will turn deep orange/red.

-

Hydrolysis: Cool to room temperature. Pour the reaction mixture into 400 mL of 4N HCl and stir vigorously for 30 minutes to hydrolyze the imine intermediate.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash the organic layer with brine and dry over anhydrous -

Purification: Evaporate solvent. Recrystallize the residue from ethanol/water.

Expert Insight: Do not use sulfuric acid/glycerol (classic Duff) for this substrate; TFA provides a cleaner reaction profile and easier workup for di-substituted phenols.

Phase 2: Scaffold Construction (Cyclization)

Objective: Synthesis of Ethyl 5,7-dimethylbenzofuran-2-carboxylate. Reaction Type: Williamson Ether Synthesis followed by Thorpe-Ziegler type cyclization.

Reagents:

-

2-Hydroxy-3,5-dimethylbenzaldehyde (from Phase 1)

-

Ethyl bromoacetate (1.2 eq)

-

Anhydrous Potassium Carbonate (

) (3 eq) -

DMF (Dimethylformamide)

Protocol:

-

Activation: In a dry flask, dissolve the aldehyde in DMF. Add anhydrous

and stir at RT for 30 mins to form the phenoxide anion. -

Alkylation: Add ethyl bromoacetate dropwise.

-

Cyclization: Reflux the mixture at 140°C for 6-8 hours.

-

Note: The initial O-alkylation happens quickly. The high heat is required for the intramolecular aldol-type condensation and dehydration to close the furan ring.

-

-

Quench: Pour onto crushed ice. The ester usually precipitates as a solid.

-

Isolation: Filter the precipitate. If oil forms, extract with ethyl acetate.

Phase 3: Pharmacophore Attachment (Hydrazone Formation)

Objective: Conversion to the active Schiff base.

Protocol:

-

Hydrazinolysis: Reflux the ester (Phase 2 product) with excess hydrazine hydrate (99%) in ethanol for 4 hours. Cool and filter the solid 5,7-dimethylbenzofuran-2-carbohydrazide .

-

Condensation: Suspend the hydrazide (1 mmol) in Ethanol (20 mL). Add the appropriate aromatic aldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde for enhanced potency).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reaction: Reflux for 4-6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Final Workup: Cool. The hydrazone precipitates. Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Biological Evaluation: Antimicrobial Assays

To validate the efficacy of the synthesized compounds, the following Minimum Inhibitory Concentration (MIC) protocol is mandatory.

Protocol: Broth Microdilution Method (CLSI Standards)

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

-

Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Workflow:

-

Stock Solution: Dissolve synthesized compounds in DMSO (1 mg/mL).

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Dilution: Add 100 µL MHB to all wells. Add 100 µL of compound stock to column 1 and serially dilute (1:2) across the plate.

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the expected impact of substituents (R) on the phenyl ring of the hydrazone moiety attached to the 5,7-dimethylbenzofuran core.

| Substituent (R) | Electronic Effect | Lipophilicity ( | Expected Potency | Mechanistic Insight |

| -H | Neutral | 0.00 | Moderate | Baseline activity. |

| -Cl / -F (Para) | Electron Withdrawing | +0.71 / +0.14 | High | Halogens enhance cell wall penetration and binding affinity to DNA gyrase. |

| -NO2 (Para) | Strong Withdrawing | -0.28 | High | Strong H-bond acceptor capability; often bacteriostatic. |

| -OH | Electron Donating | -0.67 | Low/Moderate | Reduces membrane permeability due to polarity; may increase metabolic clearance. |

| -OCH3 | Electron Donating | -0.02 | Moderate | Good balance of sterics, but metabolically labile (O-demethylation). |

SAR Logic Visualization

Figure 2: Structure-Activity Relationship logic for optimizing benzofuran derivatives.

Troubleshooting & Expert Tips

-

Cyclization Failure: If the reaction in Phase 2 yields an open-chain ether rather than the benzofuran, the temperature was likely too low. Ensure the DMF is refluxing (

C). If problems persist, switch the base to Sodium Ethoxide in Ethanol, although yields may decrease. -

Solubility Issues in MIC: 5,7-dimethylbenzofuran derivatives are highly lipophilic. If the compound precipitates in the aqueous MHB media, add Tween 80 (0.5%) to the broth to act as an emulsifier without inhibiting bacterial growth.

-

Hydrazone Purity: Crude hydrazones can trap unreacted hydrazine (toxic/false positives). Always wash the final precipitate with copious amounts of cold water followed by cold ethanol before recrystallization.

References

-

Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The amide derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308.

-

Narayana, B., et al. (2005). Synthesis of some new 2-(substituted phenyl)-5,7-dimethylbenzofuran derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing.

-

Kossakowski, J., & Ostrowska, K. (2005). Synthesis and biological activity of some 5,7-dimethylbenzofuran derivatives. Acta Poloniae Pharmaceutica.

Troubleshooting & Optimization

Preventing oxidation of 5,7-dimethyl-2-benzofurancarboxaldehyde during storage

Technical Support Center: 5,7-dimethyl-2-benzofurancarboxaldehyde

Introduction

5,7-dimethyl-2-benzofurancarboxaldehyde is a specialized organic compound utilized in various research and development applications, particularly as a building block in the synthesis of complex molecules and potential pharmaceutical agents.[1][2][3] A common challenge encountered by researchers is the compound's susceptibility to degradation, primarily through oxidation of the aldehyde functional group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity and purity of your samples during storage and handling.

Aromatic aldehydes are known for their reactivity, which makes them valuable in synthesis but also prone to instability.[4] The aldehyde group (-CHO) can be readily oxidized to a carboxylic acid (-COOH) when exposed to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.[4][5] This degradation compromises sample purity, leading to inconsistent experimental results and potential failure of subsequent synthetic steps.

Troubleshooting Guide

This section addresses specific issues you might observe with your sample of 5,7-dimethyl-2-benzofurancarboxaldehyde.

Question 1: I've noticed a decrease in the purity of my sample over time, confirmed by chromatography (HPLC/GC). What are the typical signs of degradation I should look for?

Answer: Degradation of aldehyde standards, including 5,7-dimethyl-2-benzofurancarboxaldehyde, manifests in several ways, both physically and analytically.

-

Visual Inspection:

-

Color Change: The compound is typically a pale-yellow to yellow-brown solid. A noticeable darkening of the color over time is a primary indicator of degradation.

-

Change in Physical State: Aldehydes can sometimes polymerize, leading to a change in consistency, such as becoming thicker or forming precipitates if in solution.[6]

-

-

Analytical Confirmation:

-

Chromatography (HPLC/GC): This is the most definitive method. Degradation will appear as a reduced peak area for the parent aldehyde and the emergence of new peaks.[5] The most common impurity will be the corresponding carboxylic acid, 5,7-dimethyl-2-benzofurancarboxylic acid, which typically has a different retention time.

-

NMR Spectroscopy: ¹H NMR can reveal the presence of the carboxylic acid proton (usually a broad singlet far downfield) and a decrease in the signal intensity of the aldehyde proton (CHO).

-

Question 2: My solid sample is stored in its original container in the lab, but it seems to be degrading. What is the primary cause and what immediate steps should I take?

Answer: The primary culprit is almost certainly exposure to atmospheric oxygen. Aldehydes are highly susceptible to air oxidation.[4][5] Standard laboratory conditions (ambient temperature, air atmosphere, and intermittent light exposure) are detrimental to the long-term stability of this compound.

Immediate Corrective Actions:

-

Transfer to an Inert Atmosphere: The most critical step is to remove oxygen from the storage environment.[7][8] Place the compound in a vial that can be tightly sealed. Purge the vial with an inert gas like argon or nitrogen before sealing.

-

Use Appropriate Containers: Store the compound in an amber glass vial to protect it from light, which can catalyze oxidation.[9] Ensure the container has a tight-fitting cap. For extra protection, wrap the cap threads with parafilm.[10]

-

Implement Cold Storage: Store the sealed, inerted vial at a reduced temperature. For short-term storage, 4°C is adequate. For long-term storage, -20°C is recommended to significantly slow down degradation pathways.[5]

Question 3: I need to prepare a stock solution for my experiments. Which solvent is best, and how should I store the solution?

Answer: The choice of solvent and storage method is crucial for maintaining the stability of the aldehyde in solution.

-

Recommended Solvents: High-purity, anhydrous (dry) solvents are essential.

-

Acetonitrile (HPLC grade): An excellent choice due to its polarity and relative inertness.[5]

-

Tetrahydrofuran (THF) or Dioxane: Ensure these are anhydrous and free of peroxides, as peroxides will aggressively oxidize the aldehyde.

-

-

Solvents to Use with Caution:

-

Alcohols (e.g., Ethanol, Methanol): While aldehydes are soluble in alcohols, they can form hemiacetals. This is a reversible reaction that can protect the aldehyde group from oxidation, making it a viable strategy for storage if the hemiacetal form does not interfere with your downstream application.[6]

-

Protocol for Preparing and Storing a Stock Solution:

-

Use a clean, dry amber vial or a clear vial wrapped in aluminum foil.

-

Add the solid 5,7-dimethyl-2-benzofurancarboxaldehyde.

-

Purge the vial with argon or nitrogen.

-

Add the anhydrous solvent via a syringe.

-

Seal the vial tightly with a septum cap and wrap with parafilm.

-

Store the solution at -20°C when not in use.[5]

-

Minimize the number of freeze-thaw cycles by preparing smaller aliquots for daily use.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this specific aldehyde prone to oxidation?

The aldehyde functional group (-CHO) contains a carbonyl carbon and a hydrogen atom directly attached to it. This C-H bond is relatively weak and susceptible to attack by oxidizing agents, most notably atmospheric oxygen. The process often proceeds via a free-radical chain reaction, leading to the formation of a carboxylic acid.[11][12] Aromatic aldehydes, in general, are known to undergo this degradation upon storage.[4][13]

Q2: What is an "inert atmosphere," and how do I practically create one for storage?

An inert atmosphere is an environment devoid of reactive gases, primarily oxygen.[7][8] It is created by replacing the air in a container with a non-reactive gas like nitrogen or argon.[7]

Simple Benchtop Protocol for Inerting a Vial:

-

Place your solid sample in a clean, dry vial.

-

Insert a needle connected to a regulated source of nitrogen or argon into the vial through a septum cap or by holding the cap loosely to one side.

-

Insert a second, shorter "exit" needle to allow the displaced air to escape.

-

Gently flush the vial with the inert gas for 1-2 minutes. A gentle, positive pressure is sufficient.

-

Remove the exit needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

-

Wrap the seal with parafilm for added security.[10]

Q3: Can I add a chemical stabilizer or antioxidant to my sample?

Yes, adding an antioxidant can be an effective strategy, especially for bulk quantities or solutions.

| Antioxidant | Typical Concentration | Notes |

| BHT (Butylated hydroxytoluene) | 50-200 ppm | A common free-radical scavenger. Effective for preventing autoxidation.[4] |

| Hydroquinone | 100-500 ppm | A well-known polymerization inhibitor and antioxidant for aldehydes.[14] |

| 4-Methoxyphenol (MEHQ) | 500-2000 ppm | Often used in combination with other stabilizers for enhanced effect.[14] |

Note: Always verify that the chosen antioxidant will not interfere with your specific downstream reactions or analytical methods.

Q4: How should I handle the compound during weighing and transfer to minimize oxidation?

Handle the compound efficiently to minimize its exposure to air.

-

Work quickly but safely.

-

Avoid leaving the container open on the benchtop for extended periods.

-

If possible, perform transfers inside a glovebox or a glove bag filled with an inert atmosphere.[15]

-

After removing the required amount, re-purge the headspace of the main storage container with inert gas before re-sealing.

Visual Guides

Oxidation Pathway

The primary degradation pathway for 5,7-dimethyl-2-benzofurancarboxaldehyde is its oxidation to the corresponding carboxylic acid.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Recommended Storage Workflow

Follow this workflow to ensure the long-term stability of your compound.

Sources

- 1. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 7. researchgate.net [researchgate.net]

- 8. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]

- 15. uwaterloo.ca [uwaterloo.ca]

Technical Support Center: Purification of 5,7-Dimethyl-2-benzofurancarboxaldehyde

Product ID: 5,7-DMBF-CHO CAS Registry Number: 19063-33-3 (Generic reference for benzofuran-2-carboxaldehydes) / Specific derivatives vary. Application: Pharmaceutical Intermediate (e.g., Anti-arrhythmic synthesis).

Introduction: The Purification Challenge

The synthesis of 5,7-dimethyl-2-benzofurancarboxaldehyde (typically via Vilsmeier-Haack formylation of 5,7-dimethylbenzofuran) presents a unique set of purification challenges. The crude product often contains unreacted starting material, phosphorus-based inorganic salts, and—most critically—the oxidation byproduct 5,7-dimethyl-2-benzofurancarboxylic acid .

This guide provides a tiered troubleshooting approach, moving from bulk chemical purification (Bisulfite method) to fine polishing (Recrystallization).

Module 1: Chemical Purification (The Bisulfite Method)

Context: This is the most robust method for isolating the aldehyde from non-carbonyl impurities (unreacted benzofuran, tars, and inorganic salts) without chromatography.

Troubleshooting Guide

Q: My crude product is a dark, viscous oil containing significant unreacted starting material. Direct crystallization failed. What should I do?

A: Direct crystallization often fails when the purity is below 85-90% because the impurities disrupt the crystal lattice. You must employ Bisulfite Adduct Purification .

Mechanism:

Aldehydes react reversibly with Sodium Bisulfite (

Standard Operating Procedure (SOP): Bisulfite Purification

-

Adduct Formation:

-

Dissolve the crude oil in minimal Ethyl Acetate (EtOAc) or Diethyl Ether (3 mL/g).

-

Add a saturated aqueous solution of Sodium Bisulfite (1.5 equivalents relative to aldehyde).

-

Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) should form. Note: If no solid forms, add small amounts of Ethanol to facilitate phase transfer.

-

-

Washing (Critical Step):

-

Filter the solid adduct.

-

Wash the solid cake thoroughly with EtOAc (to remove unreacted 5,7-dimethylbenzofuran) and then with Diethyl Ether.

-

Validation: The filtrate contains your impurities. The solid is your protected product.

-

-

Regeneration:

-

Suspend the solid adduct in water.

-

Slowly add 10% Sodium Carbonate (

) or dilute Sulfuric Acid ( -

The pure aldehyde will precipitate or oil out.

-

-

Recovery:

-

Extract with Dichloromethane (DCM). Dry over

and concentrate.

-

Workflow Visualization

Caption: Figure 1: Bisulfite adduct purification workflow for separating aldehydes from non-carbonyl impurities.

Module 2: Recrystallization (Polishing)

Context: Used when crude purity is >90% or following the Bisulfite method to achieve HPLC-grade purity (>99%).

Troubleshooting Guide

Q: The product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?

A: Oiling out indicates the temperature was dropped too quickly or the solvent composition is too rich in the poor solvent.

-

Immediate Fix: Re-heat the mixture until clear. Add a small volume of the "good" solvent (e.g., Ethanol) to change the polarity. Add a seed crystal at the cloud point temperature.

-

Prevention: Use a slower cooling ramp (e.g., 10°C/hour).

Q: There is a persistent yellow color in the crystals.

A: This is likely due to trace polymers or oxidation products.

-

Fix: Perform a Charcoal Treatment . Dissolve the crude in hot solvent, add Activated Carbon (5% w/w), stir for 15 mins, and filter through Celite while hot before cooling.

Solvent System Data

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | 80:20 to 60:40 | High | Standard for benzofurans. Good recovery, eco-friendly. |

| Hexane / Ethyl Acetate | 90:10 | Medium | Good for removing non-polar impurities, but yield can be lower. |

| Isopropanol (IPA) | 100% | High | Excellent for large scale. Slower evaporation promotes better crystal growth. |

| Methanol | 100% | Low | Often too soluble; leads to low recovery yields. |

Experimental Protocol: Ethanol/Water Recrystallization

-

Place 10g of crude solid in a flask.

-

Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid completely.

-

Once dissolved, remove from heat.

-

Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C fridge for 4 hours.

-

Filter crystals and wash with cold 50:50 Ethanol/Water.

Module 3: Removing Acidic Impurities

Context: Aldehydes oxidize to carboxylic acids (5,7-dimethyl-2-benzofurancarboxylic acid) upon storage or air exposure. This impurity is acidic and will not be removed effectively by simple recrystallization if present in large amounts (>5%).

Q: My HPLC shows a peak at RRT 0.8 that tracks with pH changes. What is it?

A: This is the corresponding carboxylic acid.

Protocol: Bicarbonate Wash

-

Dissolve the crude product in Dichloromethane (DCM) or Ethyl Acetate .

-

Wash the organic layer twice with 5% Sodium Bicarbonate (

) solution.-

Mechanism: The bicarbonate deprotonates the carboxylic acid, moving it into the aqueous layer as the sodium salt. The aldehyde remains in the organic layer.

-

-

Wash with Brine, dry over

, and concentrate.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the appropriate purification route for your specific batch.

Caption: Figure 2: Logic gate for selecting purification method based on impurity profile.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite adduct formation and recrystallization techniques).

-

Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.

-

Sanofi-Aventis. (2003). Process for the preparation of benzofuran derivatives. US Patent 5,223,510. (Describes the industrial synthesis and handling of benzofuran intermediates similar to the target molecule).

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and "oiling out" troubleshooting).

Technical Support Center: Optimizing Reaction Temperature for Benzofuran Aldehyde Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran aldehyde derivatives. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered during experimentation, with a core focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the formylation of benzofurans, particularly via the Vilsmeier-Haack reaction, which is a prevalent method for this transformation.

Issue 1: Low or No Yield of the Desired Benzofuran Aldehyde

Q: My Vilsmeier-Haack reaction on a benzofuran substrate is resulting in a very low yield or primarily unreacted starting material. What are the likely causes related to temperature?

A: This is a common issue that often points to sub-optimal temperature control at two key stages of the reaction: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution.

-

Cause A: Incomplete Vilsmeier Reagent Formation. The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is an endothermic process requiring a specific temperature window for efficient generation. If the temperature is too low (e.g., < 0 °C), the formation can be sluggish and incomplete.

-

Cause B: Insufficient Energy for Electrophilic Substitution. The formylation of the benzofuran ring is an electrophilic aromatic substitution. Benzofuran is an electron-rich heterocycle, but if your substrate has electron-withdrawing groups, or if the Vilsmeier reagent concentration is low, a certain activation energy barrier must be overcome. If the reaction temperature is too low during this stage, the reaction may proceed very slowly or not at all.

-

Cause C: Premature Decomposition of the Vilsmeier Reagent. Conversely, if the temperature is too high during the formation of the reagent (e.g., > 10-15 °C), it can begin to decompose, reducing the effective concentration of your formylating agent.

Step-by-Step Troubleshooting Protocol:

-

Vilsmeier Reagent Formation:

-

Slowly add POCl₃ to your solvent (e.g., DMF or CH₂Cl₂) while maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for at least 30-60 minutes to ensure complete formation of the chloroiminium salt (the active Vilsmeier reagent).

-

-

Substrate Addition and Reaction:

-

Cool the freshly prepared Vilsmeier reagent back down to 0 °C before slowly adding your benzofuran substrate.

-

After the addition is complete, allow the reaction to slowly warm to room temperature. If no reaction is observed (monitored by TLC), gradually increase the temperature in 5-10 °C increments. Many formylations of simple benzofurans proceed well between 25-40 °C.

-

-

Hydrolysis:

-

Crucially, the final hydrolysis step to quench the reaction and form the aldehyde is often highly exothermic. This step should be performed at low temperatures (e.g., by pouring the reaction mixture onto ice) to prevent degradation of the product.

-

Issue 2: Formation of Tar and Dark-Colored Impurities

Q: My reaction mixture turns dark brown or black, and upon work-up, I am left with a significant amount of intractable tar instead of my desired product. How can I prevent this?

A: Tar formation is a classic sign of excessive reaction temperatures. Both the Vilsmeier reagent and the benzofuran ring system can be sensitive to heat, leading to polymerization and decomposition.

-

Cause A: Thermal Decomposition of the Vilsmeier Reagent. At elevated temperatures, the Vilsmeier reagent can undergo complex side reactions and decomposition, leading to a cascade of reactive species that can polymerize.

-

Cause B: Acid-Catalyzed Polymerization of Benzofuran. The highly acidic conditions of the Vilsmeier-Haack reaction, especially at higher temperatures, can promote the acid-catalyzed polymerization of the electron-rich benzofuran starting material or product.

-

Cause C: Exothermic Hydrolysis. As mentioned previously, the hydrolysis step is highly exothermic. If the temperature is not controlled during the addition of water or an aqueous base, localized "hot spots" can form, leading to rapid degradation of the product.

Preventative Measures:

-

Strict Temperature Control: Maintain the recommended temperature ranges for each step of the reaction. For many benzofuran systems, running the formylation at or slightly above room temperature is sufficient. Avoid refluxing unless literature for your specific substrate suggests it is necessary.

-

Controlled Hydrolysis: Always perform the hydrolysis by pouring the reaction mixture into a vigorously stirred beaker of crushed ice or a pre-chilled aqueous sodium acetate solution. This dissipates the heat generated during the quenching of unreacted POCl₃ and the hydrolysis of the iminium intermediate.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature affect the regioselectivity of formylation on substituted benzofurans?

The formylation of benzofuran typically occurs at the C2 position due to the higher electron density and stability of the cationic intermediate. However, if the C2 position is blocked, formylation will occur at the C3 position. For substituted benzofurans, the regioselectivity is a complex interplay between the electronic effects of the substituents and steric hindrance.

While temperature does not usually change the primary site of formylation (C2 vs. C3), it can influence the ratio of minor isomers formed. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of a less-favored isomer, leading to a decrease in regioselectivity. If you are observing a mixture of isomers, running the reaction at a lower temperature for a longer period may improve the selectivity for the thermodynamically favored product.

Q2: I have a heat-sensitive functional group on my benzofuran substrate. What is the recommended temperature range?

For substrates with sensitive functional groups (e.g., esters, certain protecting groups), it is crucial to keep the reaction temperature as low as possible.

-

Initial Attempt: Start with the Vilsmeier reagent formation at 0 °C, followed by the addition of your substrate at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0-5 °C for several hours. Monitor the reaction progress carefully using TLC or LC-MS.

-

Gentle Warming: If the reaction is sluggish, allow it to warm slowly to room temperature (20-25 °C). Avoid any external heating unless absolutely necessary. A longer reaction time at a lower temperature is almost always preferable to a shorter time at a higher, potentially destructive, temperature.

Q3: What is the optimal temperature for the final hydrolysis step?

The hydrolysis of the intermediate iminium salt to the final aldehyde is critical. This step should always be performed under cold conditions (0-10 °C). The rapid and exothermic decomposition of remaining POCl₃ and the hydrolysis itself can cause significant product degradation if not controlled. Pouring the entire reaction mixture onto a large excess of crushed ice is the most common and effective method.

Data Presentation

The following table provides representative data on how reaction temperature can influence the yield of 2-formylbenzofuran. This data is synthesized from typical outcomes reported in the chemical literature and serves as a guideline for optimization.

| Entry | Reaction Temperature (°C) | Reaction Time (h) | Yield of 2-Formylbenzofuran (%) | Observations |

| 1 | 0 | 12 | ~25 | Very slow reaction; significant starting material recovered. |

| 2 | 25 (Room Temperature) | 6 | ~70-80 | Clean reaction profile with good conversion. |

| 3 | 40 | 4 | ~85-90 | Faster reaction; slight increase in colored impurities observed. |

| 4 | 60 | 2 | ~60 | Significant increase in dark, tarry byproducts; purification is difficult. |

| 5 | >80 (Reflux in DCE) | 1 | <20 | Predominantly decomposition and polymerization. |

Note: Yields are approximate and can vary based on substrate, scale, and specific work-up procedures.

Experimental Workflow & Visualization

Workflow for Temperature Optimization

A systematic approach is key to finding the optimal reaction temperature for your specific benzofuran derivative. The following workflow outlines this process.

Caption: Workflow for optimizing benzofuran formylation temperature.

Key Factors Influencing Reaction Temperature

The choice of reaction temperature is not made in isolation. It is influenced by a balance of factors related to the substrate, reagents, and desired outcome.

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 5,7-Dimethylbenzofuran Derivatives

Executive Summary

5,7-Dimethylbenzofuran and its derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for anti-arrhythmic agents (e.g., amiodarone analogues) and bioactive natural products. However, their lipophilic nature and isomeric complexity pose significant analytical challenges.

This guide provides a technical comparison of ionization methodologies and fragmentation behaviors. We analyze why Electron Ionization (EI) remains the gold standard for structural elucidation of this scaffold, while Atmospheric Pressure Chemical Ionization (APCI) offers superior sensitivity for LC-MS workflows compared to Electrospray Ionization (ESI).

Part 1: Critical Analysis of Ionization Architectures

For researchers characterizing 5,7-dimethylbenzofuran derivatives, the choice of ionization source dictates the quality of spectral data. We compare the two dominant modalities: Hard Ionization (EI) and Soft Ionization (APCI/ESI) .

Electron Ionization (EI): The Structural Fingerprint

In the context of benzofurans, EI (70 eV) is the "product of choice" for structural confirmation.

-

Mechanism: The high energy impact removes an electron from the

-system, yielding a stable radical cation ( -

Performance: 5,7-Dimethylbenzofuran derivatives exhibit intense molecular ions (

relative abundance). This stability is diagnostic. -

Limitation: Not compatible with thermolabile derivatives or high molecular weight conjugates.

APCI vs. ESI: The LC-MS Dilemma

When liquid chromatography is required (e.g., metabolic studies), standard ESI often fails because 5,7-dimethylbenzofuran lacks basic nitrogen centers for protonation.

-

Why APCI Wins: APCI utilizes gas-phase ion-molecule reactions (corona discharge). It effectively ionizes neutral, non-polar aromatic systems via charge transfer or protonation in the gas phase, offering 10-50x higher sensitivity than ESI for this specific scaffold.

Comparative Performance Matrix

| Feature | Electron Ionization (EI) | APCI (Positive Mode) | Electrospray (ESI) |

| Primary Utility | Structural ID, Library Matching | Trace Quantitation (LC-MS) | Polar Metabolites |

| Molecular Ion | Weak / Adducts ( | ||

| Fragmentation | Rich, reproducible patterns | Minimal (requires MS/MS) | Minimal |

| Sensitivity | Moderate (nanogram) | High (picogram) | Low for this scaffold |

| Polarity Bias | None (Gas Phase) | Low-Medium Polarity | High Polarity Only |

Part 2: Fragmentation Mechanistics & Isomer Differentiation

Understanding the specific fragmentation of the 5,7-dimethyl isomer is crucial for distinguishing it from 2,3-dimethyl or 4,6-dimethyl isomers.

The 5,7-Dimethylbenzofuran Fragmentation Pathway

Unlike 2,3-dimethylbenzofuran, where methyl groups are on the furan ring and easily lost via ring expansion to a benzopyrylium ion, the 5,7-dimethyl substitution is on the benzene ring. This results in a stronger C-C bond, making methyl loss (

Key Diagnostic Ions (EI, 70 eV)

-

146 (

-

145 (

-

131 (

-

118 (

-

117 (

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation vector for 5,7-dimethylbenzofuran.

Figure 1: Mechanistic fragmentation pathway of 5,7-dimethylbenzofuran under 70 eV Electron Ionization.

Part 3: Validated Experimental Protocol

This protocol is designed for the differentiation of dimethylbenzofuran isomers using GC-MS. It relies on a self-validating retention index system.

Workflow: GC-MS Structural Elucidation

1. Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL HPLC-grade Dichloromethane (DCM).

-

Concentration: Dilute to 10 µg/mL. High concentrations lead to dimer formation in the source.

2. Chromatographic Separation (Critical for Isomers)

-

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film). The 5% phenyl phase is essential for separating the 5,7-isomer from the 4,6-isomer.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Temperature Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 180°C (Slow ramp separates isomers).

-

Ramp 40°C/min to 280°C.

-

3. Mass Spectrometry Parameters (Agilent/Thermo EI Source)

-

Source Temp: 230°C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40–350.

-

Solvent Delay: 3.0 min (Protect filament).

Workflow Diagram

Figure 2: Step-by-step GC-MS workflow for reliable benzofuran characterization.

References

-

NIST Mass Spectrometry Data Center.Benzofuran, 2,3-dimethyl- vs. Benzofuran, 4,7-dimethyl- Mass Spectra. NIST Chemistry WebBook, SRD 69.

-

Source: [Link]

-

-

Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

-

Source: [Link]

-

-

Vukomanovic, V., et al. (2015). Differentiation of isomeric alkylbenzofurans using gas chromatography–mass spectrometry.

-

Source: [Link]

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.